molecular formula C19H23N3O4S B2877498 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251620-24-2

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2877498
CAS No.: 1251620-24-2
M. Wt: 389.47
InChI Key: HEVMWTCHEWVDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with an azepane ring attached to a pyridinone group via a sulfonyl bridge . The N-phenylacetamide group is likely attached to the pyridinone ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds containing azepane rings, sulfonyl groups, and pyridinone groups generally have polar characteristics due to the presence of nitrogen and oxygen atoms .

Scientific Research Applications

Pharmacological Characterization of Kappa-Opioid Receptor Antagonists

A study by Grimwood et al. (2011) explores a novel κ-opioid receptor antagonist, demonstrating its potential in treating depression and addiction disorders. This research highlights the critical role of specific chemical modifications in enhancing receptor selectivity and efficacy, providing a foundation for developing therapeutic agents targeting neurological pathways (Grimwood et al., 2011).

Antimicrobial Activities of Heterocyclic Compounds

Research by Patel and Patel (2015) on spiro thiazolinone heterocyclic compounds reveals their significant antimicrobial properties. The synthesis and characterization of these compounds offer insights into the structural requirements for antimicrobial efficacy, contributing to the development of new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Kairytė et al. (2022) synthesized 5-oxopyrrolidine derivatives with azole, diazole, and hydrazone moieties, showing potent anticancer and antimicrobial activities. This study underscores the versatility of incorporating specific chemical moieties into core structures to target cancer cells and multidrug-resistant bacteria, paving the way for novel therapeutic strategies (Kairytė et al., 2022).

Design and Synthesis of Glutaminase Inhibitors

Shukla et al. (2012) investigated BPTES analogs as glutaminase inhibitors, highlighting the importance of structural modification for drug design. Their work contributes to the understanding of how chemical alterations can influence the potency and solubility of therapeutic agents, offering potential treatments for cancer (Shukla et al., 2012).

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-18(20-16-8-4-3-5-9-16)15-21-14-17(10-11-19(21)24)27(25,26)22-12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVMWTCHEWVDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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